molecular formula C7H12FNO3S B2738812 N-(4-fluorooxolan-3-yl)cyclopropanesulfonamide CAS No. 2200399-40-0

N-(4-fluorooxolan-3-yl)cyclopropanesulfonamide

Cat. No.: B2738812
CAS No.: 2200399-40-0
M. Wt: 209.24
InChI Key: GKOMTQCAMMXGIR-UHFFFAOYSA-N
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Description

N-(4-fluorooxolan-3-yl)cyclopropanesulfonamide is a chemical compound with the molecular formula C7H12FNO3S It is characterized by the presence of a cyclopropane ring, a sulfonamide group, and a fluorinated oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)cyclopropanesulfonamide typically involves the following steps:

    Formation of the Fluorinated Oxolane Ring: This can be achieved through the fluorination of an oxolane precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Cyclopropane Ring Formation: The cyclopropane ring can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Sulfonamide Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorooxolan-3-yl)cyclopropanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

N-(4-fluorooxolan-3-yl)cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated oxolane ring and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorooxolan-3-yl)cyclopropanesulfonamide
  • N-(4-bromooxolan-3-yl)cyclopropanesulfonamide
  • N-(4-methyloxolan-3-yl)cyclopropanesulfonamide

Uniqueness

N-(4-fluorooxolan-3-yl)cyclopropanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-fluorooxolan-3-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO3S/c8-6-3-12-4-7(6)9-13(10,11)5-1-2-5/h5-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOMTQCAMMXGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2COCC2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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